2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
Description
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a substituted imidazole derivative characterized by a thioether-linked acetamide group and aromatic substituents (4-chlorophenyl and p-tolyl) on the imidazole core. The thioether and acetamide moieties may influence solubility, stability, and biological activity, as seen in related compounds .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-14(2)24-20(26)13-27-21-23-12-19(16-6-4-15(3)5-7-16)25(21)18-10-8-17(22)9-11-18/h4-12,14H,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCJAUWIGRIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and its implications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 399.94 g/mol. Its structure includes an imidazole ring, a thioether linkage, and an acetamide group, which contribute to its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3OS |
| Molecular Weight | 399.94 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring facilitates hydrogen bonding and π-π interactions, while the thioether and acetamide groups enhance binding affinity. These interactions can modulate biological pathways, potentially leading to therapeutic effects.
Potential Targets
- Enzymes : May inhibit specific enzymes involved in metabolic pathways.
- Receptors : Could act as ligands for various receptors, influencing cellular signaling.
Case Study 1: Anticancer Potential
A study involving related imidazole compounds demonstrated significant inhibition of cancer cell lines (SW480 and HCT116) with IC50 values in the low micromolar range. These findings suggest that this compound may also possess similar anticancer properties due to its structural similarities .
Case Study 2: Enzyme Inhibition
Research on structurally related compounds has indicated their ability to inhibit key metabolic enzymes, leading to alterations in cellular metabolism that could be beneficial in treating metabolic disorders . The specific binding interactions of this compound warrant further investigation to elucidate its potential as an enzyme inhibitor.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is essential.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chlorophenyl)-2-((5-phenyldisubstituted imidazole)thio)acetamide | Lacks p-tolyl group | Different substitution patterns |
| N-(3-chlorophenyl)-2-((5-phenyldisubstituted imidazole)thio)ethanamide | Contains ethanamide instead of acetamide | Variation in acyl chain length |
| 1-(4-chlorophenyl)-5-methylimidazole | Simpler structure without thiazole | Focused on imidazole activity |
Comparison with Similar Compounds
Key Research Findings
Substituent Positioning : Electron-withdrawing groups (e.g., 4-ClPh) enhance stability, while electron-donating groups (e.g., p-tolyl) improve solubility .
Synthetic Efficiency : Yields for imidazole derivatives range from 82–86% (), suggesting efficient protocols for the target compound’s synthesis .
Functional Group Impact : Thioether linkages balance lipophilicity and stability, whereas sulfonamides (as in cyazofamid) increase polarity for agrochemical applications .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide?
The synthesis of this compound involves multi-step reactions requiring precise control of reaction parameters:
- Step 1 : Formation of the imidazole core via cyclization of substituted phenylamines with α-haloacetamides under basic conditions .
- Step 2 : Thioether linkage introduction by reacting the imidazole intermediate with 2-chloro-N-isopropylacetamide in the presence of potassium carbonate .
- Critical Parameters : Temperature (60–80°C), solvent choice (e.g., DMF or ethanol), and reaction time (4–12 hours) to maximize yield (typically 65–85%) and purity (>95%) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on imidazole proton signals (δ 7.2–8.1 ppm) and thioether linkage (δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (exact mass: ~466.0 g/mol) and detects impurities .
Q. How do structural modifications (e.g., 4-chlorophenyl, p-tolyl) influence the compound's physicochemical properties?
- Lipophilicity : The 4-chlorophenyl and p-tolyl groups enhance logP values (~3.5–4.0), improving membrane permeability but reducing aqueous solubility .
- Electronic Effects : The electron-withdrawing chlorine and electron-donating methyl groups modulate reactivity in electrophilic substitution reactions .
Advanced Research Questions
Q. What methodologies are recommended for elucidating the compound's biological targets and mechanisms of action?
- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to assess interactions with enzymes (e.g., kinases, cytochrome P450) .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites, focusing on hydrogen bonding with the thioacetamide moiety .
- In Vitro Screening : Test inhibitory activity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 values compared to structurally similar analogs .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?
- Case Study : Variants with 3-chlorophenyl instead of 4-chlorophenyl show reduced activity (IC50 >1,000 µM vs. ~10–100 µM), attributed to steric hindrance in target binding .
- Systematic Approach :
- Synthesize derivatives with single substituent changes (e.g., halogen position, alkyl chain length).
- Compare biological activity and computational docking results to isolate critical functional groups .
Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?
Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
Q. How does this compound compare to its closest structural analogs in terms of efficacy and selectivity?
| Analog | Key Structural Difference | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Target Compound | 4-chlorophenyl, p-tolyl | 12.5 ± 1.8 | 8.2 (vs. normal cells) |
| N-isopropyl-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | Ethyl instead of 4-chlorophenyl | 45.3 ± 3.2 | 2.1 |
| 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide | 3-chlorophenyl substitution | >100 | N/A |
| Data derived from cytotoxicity assays and computational modeling . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
